AC17, also known as carbazochrome sodium sulfonate, a novel 4-arylidene curcumin analog, is a potent 19S deubiquitinase inhibitors with great potential for anticancer drug development. AC17 serves as an irreversible deubiquitinase inhibitor of 19S RP, resulting in inhibition of NF-κB pathway and reactivation of proapoptotic protein p53. In addition, in a murine xenograft model of human lung cancer A549, treatment with AC17 suppresses tumor growth in a manner associated with proteasome inhibition, NF-κB blockage, and p53 reactivation.
Synthesis Analysis
Carbazochrome Sodium Sulfonate can be synthesized through a multi-step process involving the reaction of carbazochrome with sodium bisulfite. [] The reaction is typically carried out in an aqueous solution under controlled temperature conditions. [] The resulting solution undergoes decolorization and filtration to remove impurities before crystallization and refinement of the final product. []
Molecular Structure Analysis
Research on the chemical reactions of Carbazochrome Sodium Sulfonate has primarily focused on its compatibility with other substances in solution. Studies have investigated the stability of Carbazochrome Sodium Sulfonate when mixed with various injections and infusions, such as xylitol, glucose, sodium chloride, and ceftizole sodium. [, , , , , , , ] These studies aimed to determine the extent of any chemical interactions or degradation that may occur when Carbazochrome Sodium Sulfonate is combined with other substances, ensuring its stability and efficacy in potential applications.
Physical and Chemical Properties Analysis
Carbazochrome Sodium Sulfonate is known for its red color. Its solubility in water is a crucial factor in its formulation and administration for research purposes. Studies have examined the stability of its solutions under different storage conditions and compatibility with other substances. [, , , , ]
Applications
Hemostasis Research: Research explored its potential to reduce blood loss in various scenarios, including surgery. [, ]
Plasma Leakage Studies: A study investigated its potential to suppress plasma leakage in Dengue Hemorrhagic Fever. []
Interaction with Biological Molecules: Fluorescence studies explored its interaction with bovine serum albumin, shedding light on its potential interactions with biological systems. []
Related Compounds
Adrenochrome
Relevance: Adrenochrome is the parent compound of Carbazochrome Sodium Sulfonate. Carbazochrome Sodium Sulfonate is a sulfonated derivative of adrenochrome designed to enhance stability and water solubility, making it more suitable for pharmaceutical formulations. [, , ]
2. Carbazochrome* Compound Description: Carbazochrome is another hemostatic agent that is structurally similar to adrenochrome. It is available in various salt forms, including carbazochrome salicylate. * Relevance: Carbazochrome shares a core structural motif with Carbazochrome Sodium Sulfonate, with the key difference being the sulfonate group in the latter. This modification significantly impacts the solubility and pharmacokinetic properties of the molecule.
3. Sodium Bisulfite* Compound Description: Sodium bisulfite (NaHSO3) is an inorganic compound commonly used as a food additive and an antioxidant in pharmaceutical formulations.* Relevance: Sodium bisulfite is often used as an excipient in the preparation of Carbazochrome Sodium Sulfonate injections. Its role is primarily to prevent oxidation and maintain the stability of the active ingredient. [, ]
4. Mannitol* Compound Description: Mannitol is a sugar alcohol commonly used as a sweetener, osmotic diuretic, and pharmaceutical excipient.* Relevance: In the context of Carbazochrome Sodium Sulfonate formulations, mannitol primarily serves as a bulking agent in lyophilized powder injections, aiding in the freeze-drying process and enhancing the solubility of the reconstituted product. [, , ]
5. Poloxamer 188* Compound Description: Poloxamer 188 is a nonionic surfactant frequently used in pharmaceutical formulations to enhance the solubility and stability of drugs.* Relevance: Research has explored the use of poloxamer 188 as a solubilizer and stabilizer in Carbazochrome Sodium Sulfonate formulations. The addition of Poloxamer 188 can improve the drug's dissolution properties and potentially enhance its bioavailability.
6. Glutathione* Compound Description: Glutathione is a tripeptide antioxidant naturally found in cells. It plays a vital role in protecting cells from oxidative damage. * Relevance: Glutathione has been investigated as a potential additive to Carbazochrome Sodium Sulfonate pharmaceutical compositions to further enhance the stability of the drug by acting as an antioxidant.
7. Disodium Edetate* Compound Description: Disodium edetate (EDTA disodium) is a chelating agent that binds to metal ions, preventing them from participating in reactions that could degrade drug products. * Relevance: Disodium edetate is sometimes incorporated into Carbazochrome Sodium Sulfonate formulations to further enhance stability. It acts as a metal chelator, preventing metal-catalyzed degradation of the active ingredient.
8. Thiourea * Compound Description: Thiourea is an organosulfur compound with antioxidant properties.* Relevance: Thiourea has been studied as a potential stabilizer in Carbazochrome Sodium Sulfonate freeze-dried injections. Its incorporation aims to improve the stability of the drug during the freeze-drying process and subsequent storage.
9. Sodium Formaldehyde Sulfoxylate * Compound Description: Sodium formaldehyde sulfoxylate is a strong reducing agent commonly used in the textile industry as a bleaching agent. * Relevance: Like thiourea, sodium formaldehyde sulfoxylate has been investigated as a potential stabilizer in Carbazochrome Sodium Sulfonate freeze-dried injections, aiming to prevent degradation and enhance product stability.
10. 5-Hydroxymethylfurfural (5-HMF)* Compound Description: 5-HMF is an organic compound formed during the degradation of sugars, particularly in the presence of heat and acidic conditions. Relevance:* 5-HMF is a potential impurity in Carbazochrome Sodium Sulfonate and Glucose Injection. Monitoring its levels is crucial to ensure the quality and safety of the drug product.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Delanzomib is a C-terminal boronic acid peptide inhibitor which induces apoptosis in multiple myeloma, hematological and solid tumor cell lines. It has a role as a proteasome inhibitor, an apoptosis inducer and an antineoplastic agent. It is a threonine derivative, a phenylpyridine, a C-terminal boronic acid peptide and a secondary alcohol. It is functionally related to a L-threonine. Delanzomib has been used in trials studying the treatment of Solid Tumors, Multiple Myeloma, and Lymphoma, Non-Hodgkin. Delanzomib is an orally bioavailable synthetic P2 threonine boronic acid inhibitor of the chymotrypsin-like activity of the proteasome, with potential antineoplastic activity. Delanzomib represses the proteasomal degradation of a variety of proteins, including inhibitory kappaBalpha (IkappaBalpha), resulting in the cytoplasmic sequestration of the transcription factor NF-kappaB; inhibition of NF-kappaB nuclear translocation and transcriptional up-regulation of a variety of cell growth-promoting factors; and apoptotic cell death in susceptible tumor cell populations. In vitro studies indicate that this agent exhibits a favorable cytotoxicity profile toward normal human epithelial cells, bone marrow progenitors, and bone marrow-derived stromal cells relative to the proteasome inhibitor bortezomib. The intracellular protein IkappaBalpha functions as a primary inhibitor of the proinflammatory transcription factor NF-kappaB.
Polybiquitinylation designates proteins for proteasomal degradation. USP14 is one of several deubiquitinating enzymes (DUBs) responsible for shortening proteasome-bound ubiquitin chains, which is known to antagonize the degradation of ubiquitin-protein conjugates. IU1 is a reversible, small molecule inhibitor of deubiquitination by USP14 that demonstrates an IC50 value of 4-5 μM. IU1 selectively stimulates ubiquitin-dependent protein degradation in vitro at 34 μM and in MEF cells at 50 μM. At 75 μM, IU1 reduces accumulation of oxidized proteins in HEK293 cells, alleviating cytotoxicity induced by oxidative stress. IU1 is a selective USP14 inhibitor. IU1 prevents ventilator-induced lung injury in rats. IU1 inhibits the catalytic activity of proteasome-associated Usp14 in vitro (IC50 < 4 μM). IU1 stimulates proteasome activity and substrate degradation. USP14 removes the ubiquitin chain of I-κB, therefore inducing I-κB degradation and increasing cytokine release.
K-7174 is a 20S proteasome inhibitor. It inhibits the β1, β2, and β5 catalytic subunits of the 20S proteasome when used at a concentration of 5 µM. K-7174 (10 µM) reduces TNF-α- or IL-1β-induced adherence of U937 monocytes to human umbilical vein endothelial cells (HUVECs) in a co-culture model of monocyte-endothelial cell adhesion. It inhibits tumor growth in U266 and RPMI-8226 multiple myeloma mouse xenograft models when administered at a dose of 75 mg/kg. K-7174 also inhibits the GATA consensus sequence, reducing TNF-α-induced binding of HUVEC nuclear extracts to GATA motifs in the VCAM1 promoter in an EMSA when used at a concentration of 30 µM. K-7174, a GATA-specific inhibitor, is a putative antiinflammatory agent that attenuates effects of inflammatory cytokines in certain cell types. K-7174 is a novel orally active, potent proteasome inhibitor. K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases. K-7174 kills bortezomib-resistant myeloma cells carrying a β5-subunit mutation in vivo and primary cells from a patient resistant to bortezomib. K-7174 is also a GATA-specific inhibitor, which may have potential application in treating anemia of chronic disease.
The immunoproteasome is a specialized, inducible proteasome that generates peptides presented on major histocompatibility complex (MHC) class I molecules to cytotoxic T cells. Stimulation of cells with inflammatory cytokines such as IFN-γ leads to the replacement of constitutive catalytic proteasome β subunits with inducible β subunits (β1i (LMP2), β2i (MECL1), and β5i (LMP7)), which are required for the production of certain MHC class I-restricted T cell epitopes. ONX 0914 is a selective inhibitor of the β5i (LMP7) subunit of the immunoproteasome (IC50s = 65 and 73 nM for mouse and human, respectively) and demonstrates significantly weaker activity at the β5 subunit of the constitutive proteasome (IC50s = 0.92 and 1.04 µM for mouse and human, respectively). It can block the production of IL-23 by activated monocytes and the production of IFN-γ and IL-2 by T cells. ONX 0914 can also inhibit IL-17-producing T cells under TH17-polarizing conditions in vitro and reduce TH1 and TH17 cell differentiation in vivo. This compound has been shown to attenuate disease progression in several experimental models of autoimmune disorders as well as in some hematologic malignancies. A selective inhibitor of the β5i (LMP7) subunit of the immunoproteasome and demonstrates significantly weaker activity at the β5 subunit of the constitutive proteasome ONX 0914 is an immunoproteasome inhibitor with potential treatment applications in autoimmune disorders, such as rheumatoid arthritis, inflammatory bowel disease, and lupus. ONX 0914 was designed to be a potent inhibitor of the immunoproteasome with minimal cross-reactivity for the constitutive proteasome. Recent evidence suggests that the immunoproteasome regulates the production of several inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), IL-17, and IL-23. In preclinical models of rhematoid arthritis and lupus, ONX 0914 blocked progression of these diseases at well-tolerated doses. Preclinical studies are underway to evaluate the potential of ONX 0914 in the treatment of a range of autoimmune disorders.
TAK-243 is under investigation in clinical trial NCT03816319 (TAK-243 in Treating Patients With Relapsed or Refractory Acute Myeloid Leukemia or Refractory Myelodysplastic Syndrome or Chronic Myelomonocytic Leukemia). UAE Inhibitor TAK-243 is a small molecule inhibitor of ubiquitin-activating enzyme (UAE), with potential antineoplastic activity. UAE inhibitor TAK-243 binds to and inhibits UAE, which prevents both protein ubiquitination and subsequent protein degradation by the proteasome. This results in an excess of proteins in the cells and may lead to endoplasmic reticulum (ER) stress-mediated apoptosis. This inhibits tumor cell proliferation and survival. UAE, also called ubiquitin E1 enzyme (UBA1; E1), is more active in cancer cells than in normal, healthy cells.
Pevonedistat is a pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidine which is substituted by a (1S)-2,3-dihydro-1H-inden-1-ylnitrilo group at position 4 and by a (1S,3S,4S)-3-hydroxy-4-[(sulfamoyloxy)methyl]cyclopentyl group at position 7. It is a potent and selective NEDD8-activating enzyme inhibitor with an IC50 of 4.7 nM, and currently under clinical investigation for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes. It has a role as an apoptosis inducer and an antineoplastic agent. It is a pyrrolopyrimidine, a secondary amino compound, a member of cyclopentanols, a sulfamidate and a member of indanes. Pevonedistat has been used in trials studying the treatment of Lymphoma, Solid Tumors, Multiple Myeloma, Hodgkin Lymphoma, and Metastatic Melanoma, among others. Pevonedistat is a small molecule inhibitor of Nedd8 activating enzyme (NAE) with potential antineoplastic activity. Pevonedistat binds to and inhibits NAE, which may result in the inhibition of tumor cell proliferation and survival. NAE activates Nedd8 (Neural precursor cell expressed, developmentally down-regulated 8), an ubiquitin-like (UBL) protein that modifies cellular targets in a pathway that is parallel to but distinct from the ubiquitin-proteasome pathway (UPP). Functioning in diverse regulatory activities, proteins conjugated to UBLs like Nedd8 typically are not targeted for proteasomal degradation.